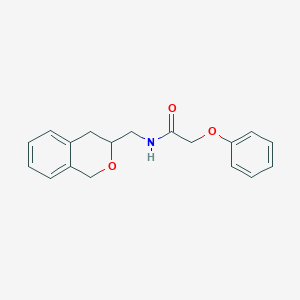

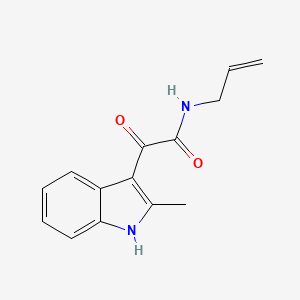

N-(isochroman-3-ylmethyl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

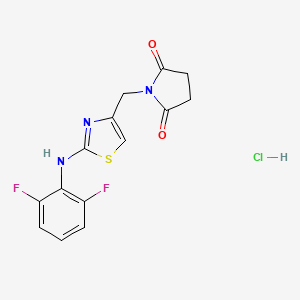

The molecular structure of “N-(isochroman-3-ylmethyl)-2-phenoxyacetamide” would likely include the isochroman moiety, an acetamide group, and a phenyl group attached to the acetamide via an oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the isochroman moiety could potentially influence its solubility and stability .Aplicaciones Científicas De Investigación

Allosteric Modifiers of Hemoglobin

Allosteric Effectors for Hemoglobin : Research on similar compounds has been conducted to explore their potential as allosteric modifiers of hemoglobin. These studies aim to develop novel hemoglobin oxygen affinity decreasing agents, which could have significant implications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The structure-activity relationships of these compounds offer insights into designing more effective allosteric effectors (Randad et al., 1991).

Chemoselective Acetylation

Chemoselective Monoacetylation : Studies on N-(2-hydroxyphenyl)acetamide, a structurally related compound, have highlighted its role as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to produce such intermediates demonstrates the importance of these chemical processes in drug synthesis, offering a pathway for the development of novel antimalarial drugs (Magadum & Yadav, 2018).

Analytical Chemistry Applications

Detection and Derivatization for GC-MS : The derivatization and detection of substituted phenols, including similar compounds, using gas chromatography-mass spectrometry (GC-MS) techniques, have been explored. These studies provide methodologies for identifying and quantifying phenolic compounds in various samples, essential for environmental monitoring and pharmaceutical analysis (Heberer & Stan, 1997).

Synthetic Methodology Development

Rhodium(III)-Catalyzed C-H Activation : Research into the Rh(III)-catalyzed coupling reactions of N-phenoxyacetamides with α,β-unsaturated aldehydes for the synthesis of 1,2-oxazepines and ortho-alkenyl phenols through C-H activation showcases the synthetic utility of related compounds. These methodologies enable the construction of complex molecular architectures at room temperature, relevant for developing pharmaceutical intermediates and materials science (Duan et al., 2014).

Phenolic Compounds in Olive Oil

Identification of Hydroxy-Isochromans in Olive Oil : The discovery of hydroxy-isochromans, a new class of phenolic compounds in extra-virgin olive oil, illustrates the diverse applications of phenolic compound research in food science. Understanding the chemical composition of foods can lead to improvements in nutritional value, flavor profiles, and health benefits (Bianco et al., 2002).

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c20-18(13-22-16-8-2-1-3-9-16)19-11-17-10-14-6-4-5-7-15(14)12-21-17/h1-9,17H,10-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIWDZJKVSULMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2577358.png)

![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)

![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2577369.png)